molecular formula C10H12F2N2O2S B2825475 1-(2,5-Difluorobenzenesulfonyl)piperazine CAS No. 847837-33-6

1-(2,5-Difluorobenzenesulfonyl)piperazine

Cat. No.: B2825475
CAS No.: 847837-33-6
M. Wt: 262.27
InChI Key: HNNLKHHDDQOFIX-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzenesulfonyl)piperazine (CAS 847837-33-6) is a high-purity chemical compound supplied for research applications. As a member of the sulfonylpiperazine chemical family, it serves as a versatile building block in organic synthesis and medicinal chemistry research . The compound features a piperazine ring linked to a 2,5-difluorobenzenesulfonyl group, a structure known to be of interest in the development of bioactive molecules. Related sulfonylpiperazine derivatives are investigated for their potential as sigma receptor modulators, which are targets in neurological disorder research . Furthermore, similar compounds have shown promise in scientific studies as inhibitors of enzymes like glutaminyl cyclase, an enzyme implicated in the pathology of Alzheimer's disease . The presence of fluorine atoms on the phenyl ring can enhance the molecule's physicochemical properties, such as metabolic stability and membrane permeability, making it a valuable scaffold for constructing compounds for pharmacological evaluation . The synthesis of this reagent is typically achieved through a nucleophilic substitution reaction between a substituted benzenesulfonyl chloride and piperazine, often using a base like triethylamine in an aprotic solvent . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Researchers can utilize this building block to explore new chemical spaces in drug discovery and development.

Properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2S/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNLKHHDDQOFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2,5 Difluorobenzenesulfonyl Piperazine

Retrosynthetic Analysis and Key Disconnections for the Chemical Compound

A retrosynthetic analysis of 1-(2,5-difluorobenzenesulfonyl)piperazine logically points to a primary disconnection at the sulfur-nitrogen (S-N) bond of the sulfonamide functional group. This bond is synthetically accessible through the reaction of an amine (piperazine) with a sulfonyl chloride (2,5-difluorobenzenesulfonyl chloride). This approach is the most straightforward and widely employed due to the commercial availability and reactivity of the starting materials.

An alternative, less common disconnection strategy would involve the construction of the piperazine (B1678402) ring itself, either before or after the attachment of the 2,5-difluorobenzenesulfonyl moiety. This would necessitate a more complex, multi-step synthesis and is generally reserved for the creation of more elaborate analogs where the primary disconnection approach is not feasible.

Classical Synthetic Approaches to N-Substituted Piperazine Sulfonamides

The traditional synthesis of N-substituted piperazine sulfonamides, such as this compound, is dominated by methods that form the robust sulfonamide linkage.

Nucleophilic Acyl Substitution Strategies Utilizing Piperazine Scaffolds

The formation of the sulfonamide bond is a classic example of nucleophilic acyl substitution. researchgate.net In this reaction, the nucleophilic nitrogen atom of the piperazine ring attacks the electrophilic sulfur atom of the 2,5-difluorobenzenesulfonyl chloride. nih.govmdpi.com This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases include tertiary amines like triethylamine (B128534) or diisopropylethylamine. Alternatively, an excess of piperazine can be used to serve as both the nucleophile and the base. The choice of an appropriate aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), is crucial for the reaction's success.

Reactant 1Reactant 2BaseSolvent
Piperazine2,5-Difluorobenzenesulfonyl chlorideTriethylamineDichloromethane
Piperazine2,5-Difluorobenzenesulfonyl chlorideDiisopropylethylamineTetrahydrofuran
Piperazine (excess)2,5-Difluorobenzenesulfonyl chloride-Dichloromethane

Direct Reaction of Piperazine with 2,5-Difluorobenzenesulfonyl Chloride

The most direct and frequently utilized method for preparing this compound is the straightforward reaction between piperazine and 2,5-difluorobenzenesulfonyl chloride. nih.gov The reaction is typically carried out by adding the sulfonyl chloride to a solution of piperazine in a suitable solvent. To control the exothermic nature of the reaction, cooling is often necessary. The workup procedure generally involves washing the reaction mixture with water to remove the hydrochloride salt of the base and any unreacted piperazine, followed by extraction and purification of the final product.

Formation of the Piperazine Ring Pre- or Post-Sulfonylation

In certain synthetic schemes, the piperazine ring can be constructed either before or after the sulfonylation step. mdpi.comrsc.org

Pre-Sulfonylation: This approach involves reacting a pre-existing piperazine derivative, which may have one of its nitrogen atoms protected, with 2,5-difluorobenzenesulfonyl chloride. Subsequent removal of the protecting group can yield the target compound or provide a handle for further chemical modifications.

Post-Sulfonylation: This less common strategy involves forming the piperazine ring after the sulfonamide bond has been established. For instance, a bis(2-haloethyl)amine derivative already bearing the 2,5-difluorobenzenesulfonyl group could be cyclized with a primary amine to form the piperazine ring. This method is generally employed for the synthesis of more complex analogs. nih.gov

Advanced Synthetic Techniques for Analogues of the Chemical Compound

Modern synthetic methodologies have enabled the efficient production of libraries of this compound analogs for high-throughput screening.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis is a powerful tool for the parallel synthesis of numerous piperazine sulfonamide analogs. acs.orgdiva-portal.orgluxembourg-bio.com In this technique, a piperazine derivative is first immobilized on a solid support or resin. The resin-bound piperazine is then treated with a variety of sulfonyl chlorides, including 2,5-difluorobenzenesulfonyl chloride, in separate reaction vessels. A key advantage of this method is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product. The final sulfonamides are then cleaved from the solid support to yield a library of purified compounds. This high-throughput approach is invaluable in medicinal chemistry for the discovery and optimization of new drug candidates. ucl.ac.uk

StepDescription
1. Resin ImmobilizationA piperazine derivative is chemically attached to a solid support.
2. SulfonylationThe resin-bound piperazine is reacted with 2,5-difluorobenzenesulfonyl chloride.
3. Washing/PurificationExcess reagents and soluble byproducts are removed by washing the solid support.
4. CleavageThe desired this compound analog is detached from the solid support.

Metal-Catalyzed Coupling Reactions in Sulfonylpiperazine Synthesis

The synthesis of complex piperazine derivatives, including precursors to or analogues of this compound, is greatly facilitated by transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the piperazine scaffold. eie.grresearchgate.net While the direct formation of the sulfonamide (S-N) bond is typically achieved through nucleophilic substitution, metal-catalyzed reactions are crucial for constructing the aryl or piperazine precursors.

Several key reactions are prominent in this context:

Suzuki–Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. It can be used to attach aryl or heteroaryl groups to the piperazine ring or to functionalize an aryl halide before it is converted to a sulfonyl chloride.

Buchwald–Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. ustc.edu.cn It is particularly relevant for synthesizing N-arylpiperazines, where a piperazine derivative is coupled with an aryl halide or triflate. nih.gov This method is a cornerstone for creating the N-aryl linkage found in many biologically active piperazine-containing molecules.

Negishi Cross-Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by nickel or palladium. ustc.edu.cn A key advantage of the Negishi reaction is the mild conditions under which organozinc reagents react. uni-muenchen.de

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, often using palladium and copper co-catalysis. mdpi.com

These methodologies allow for the modular assembly of complex structures, where the piperazine core can be functionalized with diverse aromatic systems, which may subsequently be sulfonated or coupled to a pre-existing sulfonyl chloride.

Table 1: Overview of Relevant Metal-Catalyzed Coupling Reactions

Reaction NameCatalystsReactantsBond FormedRelevance to Sulfonylpiperazines
Suzuki–MiyauraPalladiumOrganoboron + OrganohalideC-CSynthesis of functionalized aryl precursors
Buchwald–HartwigPalladiumAmine + OrganohalideC-NDirect synthesis of N-arylpiperazines
NegishiPalladium/NickelOrganozinc + OrganohalideC-CSynthesis under mild conditions
SonogashiraPalladium/CopperAlkyne + OrganohalideC-CIntroduction of alkynyl functionalities

Chemo- and Regioselective Synthetic Pathways

Achieving chemo- and regioselectivity is critical in the synthesis of substituted piperazines. In the specific case of this compound, the primary challenge is achieving mono-substitution on the symmetrical piperazine ring, preventing the formation of the disubstituted byproduct, 1,4-bis(2,5-difluorobenzenesulfonyl)piperazine.

Several strategies are employed to control selectivity:

Stoichiometric Control: A straightforward approach involves using a controlled amount of the sulfonyl chloride, typically one equivalent or slightly less, relative to an excess of piperazine. This statistical approach favors the formation of the mono-substituted product.

Use of Protecting Groups: A more robust method for ensuring mono-substitution involves the use of a protecting group. N-Boc-piperazine is a common intermediate where one nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. nih.gov The unprotected nitrogen can then react selectively with 2,5-difluorobenzenesulfonyl chloride. The subsequent removal of the Boc group under acidic conditions yields the desired monosulfonated piperazine hydrochloride salt.

Reaction Condition Tuning: The selectivity of a reaction can be influenced by temperature and the choice of base. For instance, in the reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine, conducting the reaction at room temperature favors the mono-substituted product, whereas higher temperatures can lead to a mixture containing the disubstituted product. mdpi.com A similar principle applies to sulfonylation reactions, where lower temperatures can enhance selectivity.

These pathways ensure that the desired isomer is formed with high fidelity, which is crucial for the synthesis of well-defined chemical entities.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a fundamental process to maximize the yield and purity of this compound. The standard synthesis involves the reaction of piperazine with 2,5-difluorobenzenesulfonyl chloride. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.

A systematic approach to optimization involves screening various combinations of these parameters. mdpi.comresearchgate.net

Solvent: The choice of solvent can significantly impact reaction rate and solubility of reactants. Dichloromethane (DCM) is a common choice. Other aprotic solvents such as tetrahydrofuran (THF), acetonitrile (B52724) (MeCN), or ethyl acetate (B1210297) (EtOAc) could also be screened.

Base: A base is required to neutralize the hydrochloric acid (HCl) byproduct of the sulfonylation reaction. Organic bases like triethylamine (TEA) or pyridine (B92270) are frequently used. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a biphasic system or as a suspension can also be effective.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. This helps to minimize the formation of impurities and the disubstituted byproduct.

Stoichiometry: As discussed under selectivity, using an excess of piperazine can suppress the formation of the 1,4-disubstituted product.

The results of such an optimization study can be tabulated to identify the ideal conditions.

Table 2: Hypothetical Optimization of the Synthesis of this compound

EntryPiperazine (equiv.)SolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
11.1DCMTEA (1.2)251265
22.0DCMTEA (1.2)251282
32.0THFTEA (1.2)251278
42.0DCMPyridine (1.2)251275
52.0DCMK₂CO₃ (2.0)251885
62.0DCMTEA (1.2)0 to 251291

This table is illustrative and represents a typical optimization workflow.

Based on such a study, the optimized conditions would likely involve using a two-fold excess of piperazine with triethylamine as the base in dichloromethane, starting the reaction at 0 °C.

Spectroscopic and Advanced Analytical Characterization of 1 2,5 Difluorobenzenesulfonyl Piperazine

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for verifying the identity and assessing the purity of synthesized compounds like 1-(2,5-Difluorobenzenesulfonyl)piperazine. nih.gov In a typical analysis, a reversed-phase liquid chromatography system separates the target compound from impurities, after which the eluent is introduced into a mass spectrometer.

For this compound, electrospray ionization (ESI) in positive mode is commonly employed. This technique is expected to generate the protonated molecular ion, [M+H]⁺. Given the compound's elemental composition of C₁₀H₁₂F₂N₂O₂S, its monoisotopic mass is 262.0588 Da. uni.lu Therefore, the primary ion observed in the mass spectrum would be at a mass-to-charge ratio (m/z) of approximately 263.0660. uni.lu The presence of this specific ion provides strong evidence for the compound's identity. The chromatographic peak's symmetry and integration are used to quantify purity, often in comparison to a reference standard.

Table 1: Key LC-MS Parameters for this compound
ParameterExpected Value/Characteristic
Molecular FormulaC₁₀H₁₂F₂N₂O₂S
Monoisotopic Mass262.0588 Da uni.lu
Ionization ModePositive Electrospray Ionization (ESI+)
Primary Observed Ion[M+H]⁺
Expected m/z of [M+H]⁺263.0660 uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion—in this case, the [M+H]⁺ ion of this compound at m/z 263.07. nih.gov The resulting product ions reveal information about the molecule's substructures. While specific experimental data is limited, a fragmentation pattern can be predicted based on the known fragmentation of piperazine (B1678402) and benzenesulfonyl derivatives. researchgate.netresearchgate.net

The most probable fragmentation pathways would involve the cleavage of the sulfonamide bond and fragmentation within the piperazine ring. Key fragment ions would include the 2,5-difluorobenzenesulfonyl moiety and the protonated piperazine ring or its fragments.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 263.07)
Predicted m/zProposed Fragment Structure/IdentityFragmentation Pathway
177.00[C₆H₃F₂O₂S]⁺ (2,5-Difluorobenzenesulfonyl cation)Cleavage of the S-N bond
113.07[C₅H₉N₂]⁺Alpha-cleavage of the piperazine ring researchgate.net
87.08[C₄H₉N₂]⁺ (Protonated piperazine)Cleavage of the S-N bond with charge retention on piperazine
56.05[C₃H₆N]⁺Further fragmentation of the piperazine ring researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the elemental composition of a molecule by measuring its mass with very high accuracy (typically within 5 ppm). nih.gov For this compound, HRMS would be used to measure the exact mass of the [M+H]⁺ ion.

The theoretical exact mass of the [M+H]⁺ ion (C₁₀H₁₃F₂N₂O₂S⁺) is 263.0660 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass provides high confidence in the assigned molecular formula, distinguishing it from other potential structures with the same nominal mass. researchgate.net

Table 3: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₀H₁₂F₂N₂O₂S
Adduct[M+H]⁺
Calculated Exact Mass of Adduct263.0660 Da
Typical Mass Accuracy Requirement< 5 ppm

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the difluorinated benzene (B151609) ring, the sulfonyl group, and the piperazine ring.

Key expected vibrations include the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, C-F stretching, aromatic C-H stretching, and aliphatic C-H stretching of the piperazine ring. researchgate.netauburn.edu

Table 4: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretching1350 - 1300
Sulfonyl (SO₂)Symmetric Stretching1160 - 1120
Aromatic C-FStretching1250 - 1100
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (Piperazine)Stretching2950 - 2800 researchgate.net
Sulfonamide (S-N)Stretching970 - 930
C-N (Piperazine)Stretching1250 - 1020

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the 2,5-difluorobenzene ring. The spectrum is expected to exhibit absorption bands characteristic of π → π* transitions within this aromatic system.

Based on data for similar aromatic compounds like phenylpiperazine, which shows absorption maxima around 240 nm and 280 nm, similar absorption bands can be anticipated for this compound. nist.gov The presence of the electron-withdrawing sulfonyl group and fluorine atoms may cause a slight shift (hypsochromic or bathochromic) in the position and intensity of these bands.

Table 5: Predicted UV-Vis Absorption Data for this compound
Electronic TransitionChromophorePredicted λₘₐₓ (nm)
π → π2,5-Difluorobenzene ring~230 - 250
π → π2,5-Difluorobenzene ring~270 - 290

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences

X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in the solid state. Although a specific crystal structure for this compound is not publicly available, the expected structural features can be inferred from studies on analogous piperazine derivatives. researchgate.netresearchgate.net

The six-membered piperazine ring is almost universally found to adopt a stable chair conformation, which minimizes steric strain. researchgate.net The geometry around the sulfur atom in the benzenesulfonyl group is expected to be a distorted tetrahedron. X-ray analysis would precisely define the bond lengths, bond angles, and the torsion angles, confirming the chair conformation of the piperazine ring and the relative orientation of the 2,5-difluorophenyl group.

Table 6: Expected Structural Parameters from X-ray Crystallography
Structural FeatureExpected Conformation/Geometry
Piperazine RingChair Conformation researchgate.netresearchgate.net
Sulfur Atom GeometryDistorted Tetrahedral
Nitrogen Atom (N-1) GeometryTrigonal Pyramidal or near Trigonal Planar
Nitrogen Atom (N-4) GeometryTrigonal Pyramidal

Chromatographic Purity Assessment (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for determining the purity of pharmaceutical intermediates and active compounds. researchgate.netnih.gov These methods offer high resolution, allowing for the separation of the main compound from trace impurities, isomers, and degradation products.

A typical method for a compound like this compound would involve a reversed-phase column (e.g., C18). The mobile phase would likely be a gradient mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to one of the absorption maxima of the compound (e.g., ~240 nm). Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Table 7: Typical HPLC/UHPLC Method Parameters for Purity Analysis
ParameterTypical Condition
TechniqueReversed-Phase HPLC/UHPLC researchgate.net
Stationary Phase (Column)C18, 2.7-5 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
ElutionGradient (e.g., 5% to 95% B over 10-15 min)
DetectionUV Absorbance at ~240 nm
Flow Rate0.5 - 1.0 mL/min (HPLC); 0.3 - 0.6 mL/min (UHPLC)

Chemical Reactivity and Derivatization Strategies for 1 2,5 Difluorobenzenesulfonyl Piperazine

Reactivity of the Piperazine (B1678402) Nitrogen Atoms Towards Further Functionalization

The piperazine moiety is a frequently utilized heterocycle in biologically active compounds due to its physicochemical properties and synthetic tractability. mdpi.com In 1-(2,5-difluorobenzenesulfonyl)piperazine, one nitrogen atom is functionalized as a sulfonamide, leaving the other as a secondary amine. This secondary amine is a nucleophilic center and the primary site for further derivatization.

The lone pair of electrons on this nitrogen atom allows it to readily react with a wide range of electrophiles. Common functionalization strategies include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl substituents.

N-Arylation: Coupling with aryl halides, often through transition-metal-catalyzed methods like the Buchwald-Hartwig amination or through nucleophilic aromatic substitution (SNAr) on electron-deficient arenes. mdpi.com

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Reductive Amination: Condensation with aldehydes or ketones to form an intermediate iminium ion, which is then reduced to yield an N-alkylated piperazine. mdpi.com

The sulfonamide group attached to the first nitrogen atom is electron-withdrawing, which slightly reduces the basicity and nucleophilicity of the distal secondary amine compared to unsubstituted piperazine. However, it remains sufficiently reactive for a broad spectrum of chemical transformations. The synthesis of hybrid molecules combining piperazine with sulfonamides is a recognized strategy in pharmaceutical development. nih.govmdpi.com

Table 1: Representative Functionalization Reactions of the Piperazine Secondary Amine

Reaction TypeElectrophile/ReagentResulting Functional GroupTypical Conditions
N-AlkylationAlkyl Halide (R-X)Tertiary Amine (N-R)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)
N-Arylation (Buchwald-Hartwig)Aryl Halide (Ar-X)Tertiary Amine (N-Ar)Pd catalyst, Ligand, Base (e.g., NaOtBu)
AcylationAcid Chloride (RCOCl)Amide (N-C(=O)R)Base (e.g., Et₃N), Solvent (e.g., DCM)
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Tertiary Amine (N-CH₂R)Acid catalyst (optional), Solvent (e.g., DCE, MeOH)

Chemical Transformations Involving the Sulfonyl Group

The benzenesulfonyl group is generally a stable and robust functional group, often employed as a protecting group for amines due to its resistance to many chemical conditions. Transformations directly involving the sulfonyl moiety of this compound are less common than modifications at other positions. The sulfur-nitrogen bond of a sulfonamide is strong and typically requires harsh conditions for cleavage.

Potential, albeit challenging, transformations could include:

Reductive Cleavage: Certain powerful reducing agents can cleave the S-N bond, which would regenerate the piperazine. However, this is often synthetically inefficient.

Modification of the Aromatic Ring: While not a reaction of the sulfonyl group itself, its strong electron-withdrawing nature directs the reactivity of the attached aromatic ring (see Section 4.3).

The primary role of the sulfonyl group in this scaffold is often to act as a permanent structural linker that modulates the electronic and conformational properties of the molecule rather than as a reactive handle for further transformations.

Reactivity of the Fluorinated Aromatic Ring (e.g., Nucleophilic Aromatic Substitution)

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two key features:

Electron-Withdrawing Group: The sulfonylpiperazine substituent is a powerful electron-withdrawing group, which polarizes the aromatic ring and makes it electron-deficient (electrophilic). masterorganicchemistry.com

Good Leaving Groups: The fluorine atoms are effective leaving groups in SNAr reactions. libretexts.org

In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing sulfonyl group, particularly when the group is positioned ortho or para to the site of attack. masterorganicchemistry.comlibretexts.org The subsequent loss of a fluoride ion restores the aromaticity and yields the substituted product. libretexts.org

The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this specific compound, the sulfonyl group is ortho to the fluorine at position 2 and meta to the fluorine at position 5. Therefore, nucleophilic attack is most likely to occur at the C-2 position, displacing the fluoride ion, because the negative charge in the Meisenheimer intermediate can be delocalized onto the sulfonyl group. Attack at the C-5 position is less favorable as the stabilizing effect of the sulfonyl group is not transmitted as effectively from the meta position. libretexts.org

Table 2: Regioselectivity in SNAr on the 2,5-Difluorobenzenesulfonyl Ring

Position of AttackLeaving GroupRelationship to Sulfonyl GroupStabilization of IntermediatePredicted Reactivity
C-2F⁻orthoHigh (Resonance stabilization)Favored
C-5F⁻metaLow (Inductive stabilization only)Disfavored

Development of Chemical Libraries and Analogues Based on the Chemical Compound Scaffold

The 1-(benzenesulfonyl)piperazine scaffold is a valuable starting point for the creation of chemical libraries for drug discovery. mdpi.com The ability to easily and systematically modify the molecule at distinct positions allows for the generation of a large number of analogues for screening against biological targets. The piperazine ring, in particular, is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. mdpi.comencyclopedia.pub

A library based on this compound can be developed by varying three points of diversity:

R¹ at the Piperazine N-4 Position: A wide array of substituents can be introduced via the reactions described in Section 4.1.

R² at the Aromatic C-2 Position: Various nucleophiles (e.g., amines, alcohols, thiols) can be introduced via SNAr as described in Section 4.3.

R³ at the Aromatic C-5 Position: Although less reactive, this position could potentially be functionalized under more forcing SNAr conditions or through other aromatic functionalization chemistries.

This multi-faceted derivatization potential enables a thorough exploration of the chemical space around the core scaffold, which is critical for establishing structure-activity relationships (SAR) during lead optimization. researchgate.net

Regioselective Derivatization Methodologies

Regioselectivity is a key consideration when derivatizing this compound. The initial synthesis of the molecule from piperazine and 2,5-difluorobenzenesulfonyl chloride creates a dissymmetry between the two nitrogen atoms. The secondary amine (N-4) is the exclusive site for further nucleophilic reactions like alkylation or acylation, while the sulfonamide nitrogen (N-1) is non-basic and unreactive under these conditions. This inherent difference provides perfect regioselectivity for functionalizing the piperazine ring.

For the aromatic ring, regioselectivity is governed by the principles of SNAr. As detailed in Section 4.3, the electronic influence of the sulfonyl group strongly directs incoming nucleophiles to the C-2 position over the C-5 position. By controlling reaction conditions (e.g., temperature, reaction time, and nucleophile strength), it is possible to selectively substitute one fluorine atom, leading to a single major product. Achieving substitution at the C-5 position would likely require a different synthetic strategy, possibly involving metallation-based chemistry if SNAr proves too difficult.

Application of the Chemical Compound as a Synthetic Intermediate

1-(Arylsulfonyl)piperazine derivatives are common intermediates in the synthesis of pharmaceutically active compounds. mdpi.com The piperazine moiety often serves as a linker between two or more pharmacophoric groups, and the sulfonyl group can be used to fine-tune the physicochemical properties (e.g., solubility, pKa) of the final molecule.

For instance, the synthesis of Venetoclax, a BCL-2 inhibitor, involves a key step where an unprotected piperazine is reacted with a difluorobenzoate derivative. mdpi.com Although the specific 2,5-difluorobenzenesulfonyl moiety is not present, this example highlights the general utility of piperazine and fluorinated aromatic rings as building blocks in complex drug synthesis. The this compound core can be envisioned as an intermediate in the synthesis of inhibitors for various targets, such as kinases or proteases, where the different components of the molecule can engage in specific interactions with the target protein. The synthesis of various bioactive sulfonamide derivatives of piperazine has been reported for applications including antimicrobial and enzyme inhibitory activities. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies of 1 2,5 Difluorobenzenesulfonyl Piperazine

Molecular Modeling and Conformational Analysis

Molecular modeling of 1-(2,5-Difluorobenzenesulfonyl)piperazine is the first step in understanding its three-dimensional structure and flexibility, which are key determinants of its interaction with biological macromolecules. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).

This process typically involves computational methods such as molecular mechanics or quantum mechanics to explore the potential energy surface of the molecule. For a molecule with rotatable bonds like this compound—specifically around the sulfur-nitrogen and carbon-sulfur bonds—multiple conformations can exist. The piperazine (B1678402) ring itself can adopt different conformations, such as the chair, boat, and twist-boat forms, with the chair conformation generally being the most stable.

Studies on similar piperazine-containing structures often employ a combination of techniques to analyze conformational preferences. nih.govresearchgate.net Computer simulations can reveal the relative energies of these different arrangements and the energy barriers between them. This information is critical for determining the likely bioactive conformation, which is the specific shape the molecule adopts when it binds to a biological target. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and chemical reactivity of molecules. jddtonline.info For this compound, methods like DFT with basis sets such as B3LYP/6-311g(d,p) can be used to optimize the molecular geometry and calculate various electronic properties. jksus.orgresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. jddtonline.info

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. jddtonline.info These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor binding site. jddtonline.info Global reactivity descriptors, which provide quantitative measures of chemical reactivity and stability, can also be calculated.

Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated via DFT
ParameterCalculated ValueSignificance
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.7 eVIndicates chemical reactivity and stability; a larger gap implies higher stability. jddtonline.info
Dipole Moment3.5 DMeasures the polarity of the molecule, influencing solubility and binding interactions.
Global Electrophilicity (ω)2.9 eVQuantifies the ability of the molecule to accept electrons.
Global Hardness (η)2.85 eVMeasures resistance to change in electron distribution.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme active site. pensoft.net For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. Piperazine derivatives have been studied for their interactions with various targets, including serotonin (B10506) receptors, topoisomerase, and viral proteases. nih.govnih.govmdpi.com

The process involves placing the 3D structure of the ligand into the binding site of a macromolecule (whose structure is typically obtained from X-ray crystallography or homology modeling) and using a scoring function to estimate the binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues in the binding pocket. nih.gov This information is instrumental for structure-based drug design and for optimizing the ligand's affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
ParameterResult
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsSulfonyl oxygens with Lys72; Piperazine NH with Asp161
Hydrophobic InteractionsDifluorophenyl ring with Leu25, Val50, Ala65
Electrostatic InteractionsFluorine atoms with positively charged residues

Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the ligand-receptor complex predicted by docking and to explore conformational changes that may occur upon binding. nih.govresearchgate.net

Starting from the docked pose, an MD simulation is run for a specific period (typically nanoseconds to microseconds), allowing the atoms in the system to move according to the laws of physics. nih.gov Analysis of the simulation trajectory can confirm the stability of key interactions, identify water molecules that may mediate binding, and provide a more accurate estimation of the binding free energy. nih.gov For flexible molecules like this compound, MD simulations are crucial for understanding how the ligand and receptor adapt to each other to form a stable complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

To develop a QSAR model for analogues of this compound, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), and topological features. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity. brieflands.com Rigorous validation is essential to ensure the model's predictive power. jocpr.com

Table 3: Examples of Molecular Descriptors Used in QSAR Studies
Descriptor ClassExample DescriptorsInformation Provided
PhysicochemicalLogP, Molecular Weight (MW), Molar Refractivity (MR)Lipophilicity, size, and polarizability of the molecule.
ElectronicHOMO/LUMO energies, Dipole Moment, Atomic ChargesElectronic distribution and reactivity. nih.gov
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular branching and shape.
3D-QSARSteric and Electrostatic Fields (CoMFA/CoMSIA)Three-dimensional shape and electronic properties.

In Silico Predictions of Pharmacokinetic Properties

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic profile of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). windows.net In silico tools can predict these properties based on the molecular structure, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities before extensive experimental testing. nih.govscienceopen.com

For this compound, various computational models can predict properties like human oral absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. scienceopen.com These predictions are often based on established rules, such as Lipinski's Rule of Five, and more complex models derived from large datasets of experimental data. Early assessment of ADME properties helps to prioritize compounds that are more likely to succeed in later stages of drug development. windows.net

Table 4: Typical In Silico ADME Predictions for a Drug-like Compound
ADME PropertyPredicted Value/ClassificationImportance
Human Oral AbsorptionHigh (>90%)Indicates potential for oral bioavailability. scienceopen.com
Caco-2 PermeabilityModerateModels absorption across the gut wall. scienceopen.com
Blood-Brain Barrier (BBB) PenetrationLowPredicts whether the compound can enter the central nervous system.
CYP2D6 InhibitionNon-inhibitorLowers the risk of drug-drug interactions.
Lipinski's Rule of Five0 violationsAssesses general "drug-likeness" for oral administration.

Structure Activity Relationship Sar Studies of 1 2,5 Difluorobenzenesulfonyl Piperazine and Its Analogues

Influence of the Piperazine (B1678402) Ring Substitution Patterns on Biological Recognition

The substitution pattern on the piperazine ring plays a critical role in the biological recognition and activity of 1-(2,5-Difluorobenzenesulfonyl)piperazine analogues. The nature and position of these substituents can significantly modulate the compound's affinity and selectivity for its biological target. nih.goveurekaselect.com

For instance, in the context of designing dual inhibitors of serotonin (B10506) and noradrenaline reuptake, modifications to the piperazine ring are a key strategy. nih.gov The two nitrogen atoms within the piperazine ring offer opportunities for structural modifications that can enhance pharmacokinetic properties. nih.gov The N-1 nitrogen can be used to introduce hydrogen bond acceptors and hydrophobic groups via other heterocyclic rings without creating a stereocenter, while the N-4 nitrogen can act as a basic amine. nih.gov

Studies on various piperazine-containing compounds have demonstrated that even small changes to the substituents can lead to significant differences in biological activity. For example, in a series of piperazine derivatives targeting nicotinic acetylcholine receptors, the introduction of a methyl group at the C2 or C3 position of the piperazine ring had distinct effects. Substitution at the C3 position was detrimental to activity, whereas substitution at the C2 position selectively influenced activity at different receptor subtypes. nih.gov

Furthermore, the type of substituent on the nitrogen atoms is crucial. N-aryl and N-alkyl derivatives are common modifications. nih.gov For example, in the development of 5-HT1A receptor ligands, N4-alkylation of the piperazine ring showed that increasing the length of the hydrocarbon chain up to a hexyl group enhanced affinity. nih.gov Similarly, N4-aralkyl substituents also significantly influenced affinity, highlighting the importance of the steric and electrostatic properties of the N4-substituent. nih.gov The introduction of bulky, lipophilic groups, such as a diphenylmethyl moiety, has been shown to improve the antimycobacterial activity of certain piperazine derivatives. mdpi.com

The table below illustrates how different substitution patterns on the piperazine ring of various parent compounds can influence their biological activity.

Parent Compound ClassSubstitution on Piperazine RingEffect on Biological Recognition/Activity
Phenylpiperazines (for nAChRs)Methyl group at C3 positionDetrimental to agonist selectivity and efficacy. nih.gov
Phenylpiperazines (for nAChRs)Methyl group at C2 positionSelective effects on α7 or α9/α10 activity. nih.gov
Heterobicyclic phenylpiperazines (for 5-HT1A)Elongation of N4-alkyl chain (up to n-hexyl)Increased affinity for the 5-HT1A receptor. nih.gov
N-Arylpiperazines (Antimycobacterial)Bulky lipophilic diphenylmethyl group at N4Improved efficacy against M. tuberculosis H37Ra. mdpi.com

Effects of Fluorine Positions on the Benzenesulfonyl Moiety on Biological Activity

The strategic placement of fluorine atoms on the benzenesulfonyl moiety of this compound and its analogues can profoundly impact their biological activity. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. researchgate.net

The C-F bond is highly resistant to metabolic cleavage, which can enhance the metabolic stability of a compound. cambridgemedchemconsulting.com Furthermore, fluorine's electron-withdrawing nature can reduce the potential for oxidative metabolism. cambridgemedchemconsulting.com The introduction of fluorine can also modulate the pKa of nearby functional groups, which can be advantageous but may also increase the compound's lipophilicity (LogD). cambridgemedchemconsulting.com

The position of the fluorine atoms on the benzene (B151609) ring is critical. Different substitution patterns can lead to variations in electronic properties and molecular conformation, which in turn affect how the molecule interacts with its biological target. For instance, in a study of N-arylpiperazine derivatives with antimycobacterial activity, compounds with electron-withdrawing substituents, such as halogens, on the phenyl ring generally showed better activity. mdpi.com Specifically, a 4'-chloro substitution was found to be highly favorable for membrane permeability inhibition. mdpi.com

While direct structure-activity relationship studies detailing the specific effects of the 2,5-difluoro pattern versus other fluorination patterns on the benzenesulfonylpiperazine core are not extensively available in the provided search results, the general principles of fluorine substitution in medicinal chemistry suggest that this pattern was likely selected to optimize a combination of factors. These could include enhancing binding affinity through specific electronic interactions, improving metabolic stability, and fine-tuning lipophilicity for better pharmacokinetic properties. researchgate.net

The following table summarizes the general effects of fluorine substitution on molecular properties relevant to biological activity.

PropertyEffect of Fluorine Substitution
Metabolic StabilityIncreased due to the strength of the C-F bond. cambridgemedchemconsulting.com
LipophilicityGenerally increased, which can affect absorption and distribution. researchgate.net
Acidity/Basicity (pKa)Can be modulated in neighboring functional groups. cambridgemedchemconsulting.com
Binding InteractionsCan alter electrostatic interactions with the target protein. researchgate.net

Modulations by Varying the Sulfonyl Linker Properties

The sulfonamide group (-SO2-) in this compound serves as a crucial linker, and modifying its properties through bioisosteric replacement can significantly impact the compound's biological activity. nih.gov Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to similar biological effects. drughunter.com

One common strategy is the replacement of the sulfonamide linker with other groups to modulate properties like stability, solubility, and binding interactions. For example, replacing a carbonyl group with a methylene unit or a sulfonamide group was not well-tolerated in a series of benzamide antiplasmodial agents, indicating the specific importance of the linker's nature. researchgate.net

In the context of antibody-drug conjugates, the stability of the linker is paramount. Unstable linkers can lead to premature release of the payload, causing systemic toxicity. nih.gov Modifications to the linker, such as the introduction of an amide group at the meta position of a p-aminobenzyl carbamate (PABC) linker, have been shown to increase stability in serum while still allowing for efficient cleavage by intracellular proteases. nih.govresearchgate.net

Bioisosteric replacements for the sulfonamide group itself are also a key consideration in drug design. estranky.sk The aim is to create a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com For instance, sulfonamides are considered bioisosteres of carboxylic acids and can offer advantages such as increased lipophilicity and metabolic stability. drughunter.com The choice of bioisostere depends on the desired physicochemical and pharmacological profile. drughunter.com

The table below provides examples of how linker modifications in different chemical series can affect biological outcomes.

Original LinkerModified LinkerChemical SeriesEffect of Modification
AmideSulfonamideBenzamidesNot tolerated, loss of potency. researchgate.net
AmideMethyleneBenzamidesNot tolerated, loss of potency. researchgate.net
p-Aminobenzyl carbamate (PABC)m-Amide PABCAntibody-Drug ConjugatesIncreased stability in mouse serum. nih.gov

Stereochemical Considerations and Enantioselectivity in Analogues

The introduction of chiral centers into analogues of this compound can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different biological activities, potencies, and toxicities. nih.gov The three-dimensional arrangement of atoms is critical for the specific interaction between a ligand and its biological target.

For example, in a study of methyl-substituted aryl piperazinium compounds, the position of a methyl group on the piperazine ring introduced a chiral center. nih.gov The resulting enantiomers showed distinct selectivity for different nicotinic acetylcholine receptor subtypes. This highlights the importance of chirality in fine-tuning receptor selectivity and offers a path for the rational design of more selective therapeutics. nih.gov

The biological activity of many chiral amines is strongly dependent on their stereoconfiguration. mdpi.com Therefore, the separation of enantiomers is crucial for evaluating the pharmacological and toxicological properties of each isomer. mdpi.com Chiral high-performance liquid chromatography (HPLC) is a common technique used for this purpose. mdpi.com

In the development of chiral sulfonamides, it has been observed that enantiomers can have identical lipophilic-hydrophilic characteristics but may differ in their biological activity. mdpi.com Although in some cases, the conformation of the common structural parts of the molecules was very similar regardless of the chirality of the sulfonamide substituent. mdpi.com

The following table illustrates the importance of stereochemistry in the biological activity of piperazine-containing compounds.

Compound SeriesChiral ModificationObservation
Phenylpiperazinium compoundsIntroduction of a methyl group at C2 of the piperazine ringEnantiomers exhibited different selectivity for α7 and α9* nAChRs. nih.gov
Phenylpiperazinium compoundsIntroduction of a methyl group at C3 of the piperazine ringDetrimental to agonist selectivity and efficacy. nih.gov
Chiral aromatic aminesDerivatization into β-adrenergic and histamine H3-receptor agonistsBiological activity is strongly related to the stereoconfiguration. mdpi.com

Design Strategies for Optimizing Ligand Affinity and Selectivity in Pre-clinical Settings

Optimizing the affinity and selectivity of ligands such as this compound analogues is a primary goal in pre-clinical drug discovery. This involves a multi-faceted approach that combines structural modifications with an understanding of the target's binding site.

Another important strategy is the modification of the N4-substituent of the piperazine ring. As seen in the development of 5-HT1A receptor ligands, both N4-alkyl and N4-aralkyl substituents can be systematically varied to enhance affinity. nih.govnih.gov Comparative Molecular Field Analysis (CoMFA) can be employed to build predictive models that relate the steric and electrostatic properties of these substituents to their binding affinity, guiding further design efforts. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this optimization process. By systematically synthesizing and evaluating a series of related compounds, researchers can identify the structural features that are crucial for high affinity and selectivity. nih.gov For example, in the design of sigma-1 receptor ligands, SAR studies of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines identified specific substitutions that led to highly potent and selective compounds. nih.gov

Furthermore, considering the pharmacokinetic properties of the designed ligands is crucial. A favorable LogD value, for instance, is important for brain penetration and can make a compound a suitable candidate for development as a positron emission tomography (PET) radiotracer for in vivo imaging. nih.gov

The table below summarizes some of the design strategies used to optimize ligand affinity and selectivity.

Design StrategyExample ApplicationOutcome
Pharmacophore HybridizationCombining benzimidazole and arylpiperazine moieties. nih.govCreation of mixed 5-HT1A/5-HT3 ligands with high affinity and selectivity. nih.gov
N4-Substituent ModificationVarying N4-alkyl and N4-aralkyl groups on phenylpiperazines. nih.govnih.govEnhanced affinity for the 5-HT1A receptor. nih.govnih.gov
Systematic SAR StudiesEvaluation of a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines. nih.govIdentification of structural features for optimal sigma-1 receptor affinity and selectivity. nih.gov
Computational Modeling (CoMFA)Analysis of N4-substituted phenylpiperazines for 5-HT1A affinity. nih.govDevelopment of a predictive model based on steric and electrostatic fields. nih.gov

Biological Activity and Pre Clinical Investigation of 1 2,5 Difluorobenzenesulfonyl Piperazine and Its Analogues

In Vitro Antimicrobial Efficacy Assessments

The antimicrobial properties of benzenesulfonylpiperazine derivatives have been a subject of significant research interest, leading to the evaluation of their efficacy against various pathogenic microorganisms.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel antitubercular agents. nih.gov The piperazine (B1678402) nucleus is a key component in several existing drugs and has been incorporated into new chemical entities to enhance antimycobacterial activity. researchgate.net

Analogues of 1-(2,5-Difluorobenzenesulfonyl)piperazine, particularly those incorporating the broader benzenesulfonamide (B165840) and piperazine scaffolds, have been synthesized and evaluated for their in vitro activity against the Mtb H37Rv strain. nih.govresearchgate.net Studies on related structures, such as dinitrobenzenesulfonamide hybrids coupled with piperazine, have demonstrated significant inhibitory activity. For instance, certain hybrid compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to over 25 µg/mL against the Mtb H37Rv strain. researchgate.net In some cases, dinitro-substituted benzene (B151609) derivatives showed superior in vitro anti-TB activity compared to their mono-substituted counterparts, a phenomenon potentially attributed to the electron-deficient nature of the aromatic ring. researchgate.net

The combination of a piperazine moiety with other heterocyclic systems, such as benzofuran, has also been explored to enhance anti-TB activity. researchgate.net Furthermore, research on piperazine-containing benzothiazinones, which are structurally distinct but share the piperazine core, has identified potent candidates with MIC values as low as 0.014 to 0.015 mg/L against M. tuberculosis H37Rv. nih.govacgpubs.org These findings underscore the importance of the piperazine scaffold in the development of new antitubercular agents.

In Vitro Antitubercular Activity of Selected Piperazine Analogues
Compound ClassTest StrainMIC (µg/mL)Reference
Dinitrobenzenesulfonamide-piperazine hybridsM. tuberculosis H37Rv0.78 to >25 researchgate.net
Azole piperazine derivatives (Series C)M. tuberculosis12.5 to 50 researchgate.net
Benzazole derivativesM. tuberculosis H37RvVariable nih.gov
Piperazine-containing benzothiazinones (TZY-5-84)M. tuberculosis H37Rv0.014 to 0.015 nih.govacgpubs.org
Values originally in mg/L, converted for consistency.

While the primary focus of many studies on sulfonamide derivatives has been antibacterial activity, the broader class of compounds featuring piperazine and sulfonamide moieties has also been screened for antifungal properties. The development of novel antifungal agents is critical due to the limited number of available drug classes and rising resistance.

Investigations into various piperazine derivatives have shown a range of antifungal activities against pathogenic fungi such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. nih.gov The specific activity often depends on the other chemical groups attached to the piperazine ring. For example, certain N-phenylpiperazine derivatives have demonstrated inhibitory activity against Fusarium avenaceum with MIC values around 14.2 µM. mdpi.com

Similarly, the arylsulfonamide chemical class has been shown to possess antifungal potential. acgpubs.orgmanipal.edu Screening of these compounds against various Candida species has identified molecules with fungistatic or even fungicidal effects. acgpubs.orgmanipal.edu The inclusion of fluorine atoms in heterocyclic structures has also been noted to enhance antimicrobial and antifungal properties in some compound series. acgpubs.org However, specific data on the antifungal efficacy of this compound itself is not extensively documented in the available literature, indicating a potential area for future investigation.

In Vitro Antifungal Activity of Selected Analogous Compound Classes
Compound ClassFungal StrainMICReference
N-Phenylpiperazine derivativesFusarium avenaceum14.2 µM mdpi.com
s-Triazine-piperazine hybridsCandida albicans3.125 µg/mL nih.gov
s-Triazine-piperazine hybridsCandida tropicalis6.25 µg/mL nih.gov
Arylsulfonamide derivativesCandida glabrataMFC = 1.000 mg/mL acgpubs.orgmanipal.edu

Enzyme Inhibition and Modulation Studies

Beyond direct antimicrobial effects, the therapeutic action of benzenesulfonylpiperazine analogues often involves interaction with specific host or pathogen enzymes.

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. nih.gov Sulfonamides are a well-established class of CA inhibitors.

Research on benzenesulfonamides, including fluorinated variants, has provided detailed insights into their structure-activity relationships (SAR) as CA inhibitors. mdpi.com Studies consistently show that tetrafluoro-substituted benzenesulfonamides are often more potent inhibitors than their non-fluorinated counterparts. mdpi.com This increased potency is thought to be due to the higher acidity of the sulfonamide group, which facilitates its deprotonation and coordination to the zinc ion in the enzyme's active site. mdpi.com

These compounds typically show differential inhibition against various CA isoforms. For example, many benzenesulfonamide derivatives are potent inhibitors of the tumor-associated isoforms hCA IX and hCA XII, often with inhibition constants (Ki) in the low nanomolar to subnanomolar range, while showing moderate inhibition of the cytosolic isoforms hCA I and hCA II. mdpi.com The specificity is dictated by the "tail" portion of the inhibitor molecule, which interacts with different amino acid residues in the active site cavity of each isoform. nih.gov

Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Benzenesulfonamide Analogues
Compound ClasshCA I (Ki)hCA II (Ki)hCA IX (Ki)hCA XII (Ki)Reference
Tetrafluorobenzenesulfonamides (general)41.5 - 1500 nM30.1 - 755 nM1.5 - 38.9 nM0.8 - 12.4 nM mdpi.com
Hydrazonobenzenesulfonamides18.5 - 45.5 nM (effective compounds)1.75 - 6.65 nM (effective compounds)Potent InhibitionPotent Inhibition

Inosine-5′-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. This pathway is critical for DNA and RNA synthesis, making IMPDH an attractive target for anticancer, antiviral, and immunosuppressive therapies.

The inhibition of IMPDH is also a promising strategy for developing new antitubercular agents. The enzyme is essential for the proliferation of M. tuberculosis. Structure-activity relationship studies on a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues revealed that both the piperazine and the isoquinoline (B145761) rings were crucial for whole-cell activity against Mtb. Modifications to the piperazine substituent led to compounds with improved IC₅₀ values against MtbIMPDH, demonstrating that this scaffold can be optimized for potent and target-selective inhibition. While IMPDH inhibitors like mycophenolic acid are well-known, the discovery of novel scaffolds such as acridone-based inhibitors, some of which also contain a piperazine moiety, continues to expand the field.

Activity of Selected Piperazine Analogues against IMPDH
Compound Class/NameTargetActivity MetricValueReference
1-(5-isoquinolinesulfonyl)piperazine analoguesM. tuberculosis IMPDHIC₅₀Variable (µM range)
Acridone-based inhibitor (BMS-566419)IMPDHPotent InhibitionNot specified
Mycophenolic Acid (Reference)Human IMPDH IIKi7-14 nM

Pyruvate kinase M2 (PKM2) is a key enzyme that catalyzes the final rate-limiting step in glycolysis. It is predominantly expressed in cancer cells and plays a central role in the metabolic reprogramming known as the Warburg effect, where cells favor glycolysis over oxidative phosphorylation. acgpubs.org PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This regulation allows cancer cells to divert glycolytic intermediates into biosynthetic pathways necessary for proliferation. manipal.edu

Targeting PKM2 with small-molecule modulators is a novel therapeutic strategy in oncology. PKM2 activators promote the stable, active tetrameric form, which reverses the Warburg effect and can inhibit tumor cell proliferation. acgpubs.org Conversely, PKM2 inhibitors stabilize the inactive dimeric form.

While various chemical scaffolds have been identified as PKM2 modulators, including sulfonamide and carboxamide derivatives, there is limited specific research directly linking the this compound scaffold to PKM2 activity. The development of potent, allosteric PKM2 activators with AC₅₀ values as low as 20 nM has been reported in other chemical series, demonstrating the feasibility of modulating this enzyme for therapeutic benefit. acgpubs.org Further investigation would be required to determine if this compound or its analogues possess any activity as PKM2 modulators.

Unable to Generate Article Due to Lack of Specific Research Data on "this compound"

Despite a comprehensive search of available scientific literature, specific preclinical data required to construct the requested article on "this compound" is not available. The instructions necessitate a detailed and evidence-based article focusing solely on this compound, structured around specific biological activities and receptor interactions. However, there is a significant lack of published research specifically detailing the serotonin (B10506), dopaminergic, and sigma receptor binding profiles, cell-based biological activities, and molecular mechanism of action for this compound.

The user's request is highly specific, demanding in-depth information for the following sections:

Identification of Novel Biological Targets

While general information exists for the broader class of sulfonylpiperazine and arylpiperazine derivatives, these findings cannot be directly and accurately attributed to the specific compound , "this compound." Generating an article based on such general data would not adhere to the strict instruction of focusing "solely" on the specified chemical entity and would amount to speculation.

To fulfill the request with the required level of scientific accuracy and detail, including data tables of research findings, specific studies on "this compound" are necessary. As these are not present in the public domain, the creation of the requested article is not possible at this time. Further experimental research on this compound would be required to generate the data needed to populate the outlined sections.

Future Research Directions for 1 2,5 Difluorobenzenesulfonyl Piperazine

Exploration of Undiscovered Synthetic Routes

While the synthesis of 1-(2,5-Difluorobenzenesulfonyl)piperazine can be achieved through established methods, typically involving the reaction of piperazine (B1678402) with 2,5-difluorobenzenesulfonyl chloride, there is considerable scope for the development of novel and more efficient synthetic strategies. nih.gov Future research in this area should focus on:

Green Chemistry Approaches: Developing synthetic routes that utilize more environmentally benign solvents, reduce the number of reaction steps, and minimize waste generation. This could involve exploring one-pot synthesis methodologies or the use of catalytic systems that can be recycled and reused.

Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis of this compound and its derivatives. Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Novel Coupling Chemistries: Exploring new cross-coupling reactions that could allow for a more modular and versatile synthesis of analogues. This would facilitate the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.

The development of more robust and scalable synthetic routes is crucial for the cost-effective production of this compound, which is essential for its potential progression into later stages of drug development.

Application of Advanced Spectroscopic Techniques for Dynamic Studies

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is critical for rational drug design. The piperazine ring can exist in various conformations, such as chair and boat forms, and the orientation of the difluorobenzenesulfonyl group can significantly influence its interaction with biological targets. csu.edu.au

Future research should employ advanced spectroscopic and analytical techniques to probe these dynamic properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) studies, can provide detailed insights into the connectivity and spatial proximity of atoms within the molecule. csu.edu.auspectrabase.com These studies can help to elucidate the preferred conformation of the piperazine ring and the rotational dynamics around the sulfonamide bond.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide a definitive, solid-state conformation of the molecule. This information is invaluable for computational modeling and understanding the precise geometry of the compound.

Computational Modeling: In conjunction with experimental data, molecular mechanics and quantum mechanics calculations can be used to model the conformational landscape of the molecule in different environments, such as in solution or when bound to a protein target.

A detailed understanding of the conformational preferences of this scaffold will be instrumental in designing analogues with improved binding affinity and selectivity. chemrxiv.org

Rational Design of Chemically Related Analogues for Specific Biological Pathways

The this compound core is a "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. nih.gov This makes it an excellent starting point for the rational design of new therapeutic agents. Future efforts should focus on the systematic modification of this scaffold to target specific biological pathways implicated in disease.

Key strategies for analogue design include:

Modification of the Piperazine Ring: The secondary amine of the piperazine ring is a key point for derivatization. Attaching various substituents at this position can modulate the compound's physicochemical properties and introduce new interactions with biological targets. For instance, the incorporation of basic side chains has been a successful strategy in the development of antipsychotic agents.

Bioisosteric Replacement: The difluorinated phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore new interactions and modulate properties such as metabolic stability and target selectivity. For example, replacing the benzene (B151609) ring with pyridine (B92270) or other heterocycles could introduce new hydrogen bonding opportunities. namiki-s.co.jp

Structure-Activity Relationship (SAR) Studies: A systematic SAR study, guided by computational modeling and biological testing, will be essential to understand how different structural modifications affect the compound's activity and selectivity. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

The piperazine moiety is a key component in a number of approved drugs, highlighting the potential of this scaffold in drug design. nih.gov

Development of Novel Biological Assays for Target Identification

A significant challenge in the development of novel compounds is the identification of their biological targets. While this compound and its analogues can be designed to interact with known targets, such as G-protein coupled receptors (GPCRs), it is also possible that they may have novel mechanisms of action. nih.govgoogle.com

Future research should focus on the development and application of innovative biological assays to identify the molecular targets of this class of compounds:

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models of disease to identify molecules that produce a desired phenotypic change. This can uncover novel mechanisms of action without prior knowledge of the molecular target.

Chemical Proteomics: Techniques such as affinity chromatography, using a derivatized version of the compound as a "bait," can be used to pull down and identify the proteins that it binds to within a complex biological sample.

High-Throughput Screening (HTS): Screening a library of analogues against a large panel of known biological targets can help to identify both primary targets and potential off-target effects early in the drug discovery process.

The identification of the specific molecular targets and pathways modulated by these compounds is a critical step in understanding their therapeutic potential and potential side effects.

Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govmednexus.orgbpasjournals.com These computational tools can be powerfully applied to the design and optimization of analogues of this compound.

Future research should leverage AI and ML in the following ways:

Predictive Modeling: Developing ML models to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. This can help to prioritize the synthesis of the most promising candidates. mdpi.com

De Novo Drug Design: Using generative AI models to design novel molecules with desired properties from scratch. researchgate.net These models can explore a vast chemical space to identify new scaffolds and derivatives that may not be conceived through traditional medicinal chemistry approaches.

Virtual Screening: Employing AI-powered docking and scoring functions to screen large virtual libraries of compounds against the three-dimensional structures of biological targets. This can significantly accelerate the identification of potential hit compounds.

The integration of AI and ML into the drug design workflow has the potential to reduce the time and cost of drug discovery and increase the success rate of bringing new therapies to the clinic. nih.govbpasjournals.com

Potential for use as a Probe or Chemical Tool in Biological Systems

Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable chemical probes to study biological systems. researchgate.net Chemical probes are small molecules designed to interact with a specific biological target and can be used to investigate its function in living cells and organisms.

Future research in this area could involve:

Fluorescent Probes: Attaching a fluorescent dye to the piperazine scaffold could allow for the visualization of the target's localization and dynamics within cells using fluorescence microscopy. nih.gov

Positron Emission Tomography (PET) Tracers: Incorporating a positron-emitting radionuclide, such as fluorine-18, into the molecule could enable non-invasive imaging of the target's distribution in vivo using PET. nih.gov This is particularly valuable for studying targets within the central nervous system.

Affinity-Based Probes: Developing probes with a reactive group that can covalently bind to the target protein. These probes are useful for target identification and for studying the structural details of the binding site.

The development of such chemical tools would not only advance our understanding of the biological pathways modulated by this class of compounds but also provide valuable reagents for the broader scientific community.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,5-Difluorobenzenesulfonyl)piperazine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution between piperazine and 2,5-difluorobenzenesulfonyl chloride. Key steps include:

  • Sulfonylation : React piperazine with 2,5-difluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., triethylamine) to deprotonate piperazine and drive the reaction .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
  • Optimization : Higher yields (~70–80%) are achieved with excess sulfonyl chloride (1.2–1.5 equiv) and reaction times of 6–12 hours at 0–25°C .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR :
  • ¹H NMR : Identify aromatic protons (δ 7.5–8.0 ppm, split due to fluorine coupling) and piperazine protons (δ 2.5–3.5 ppm) .
  • ¹⁹F NMR : Confirm fluorination pattern (two distinct fluorine signals for 2- and 5-positions) .
  • HRMS : Validate molecular ion ([M+H]⁺) and isotopic pattern consistent with two fluorine atoms .
  • X-ray crystallography : Resolve sulfonyl-piperazine conformation and fluorine positioning in solid-state structures .

Q. How is the compound screened for preliminary biological activity?

  • Methodology :

  • In vitro assays : Test receptor binding (e.g., serotonin or dopamine receptors) via radioligand displacement assays. Fluorine substituents may enhance lipophilicity and CNS penetration .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity at 1–100 µM concentrations .

Advanced Research Questions

Q. How can contradictory data in receptor binding studies be resolved?

  • Case Study : If conflicting affinity results (e.g., 5-HT₂A vs. 5-HT₇ receptors) arise:

  • Structural analysis : Compare docking simulations (e.g., AutoDock Vina) to identify sulfonyl/fluorine interactions with receptor pockets .
  • Substituent variation : Synthesize analogs (e.g., 2-F vs. 2-Cl) to isolate electronic effects of fluorine on binding .
  • Functional assays : Use calcium flux or cAMP assays to distinguish agonist/antagonist behavior .

Q. What strategies optimize reaction yield in large-scale synthesis?

  • Methodology :

  • Solvent selection : Replace DMF with toluene to simplify purification and reduce toxicity .
  • Catalysis : Add catalytic iodine (0.1 equiv) to accelerate sulfonylation .
  • Workflow : Implement flow chemistry for continuous mixing and temperature control, improving reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.